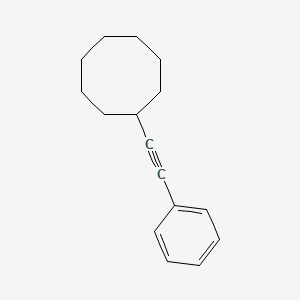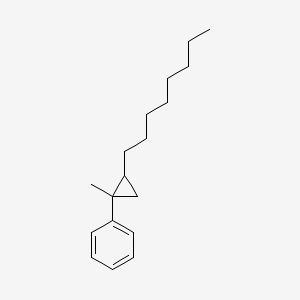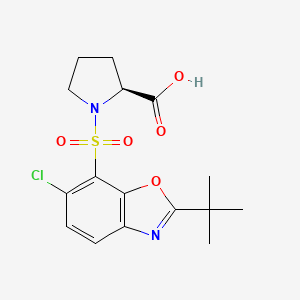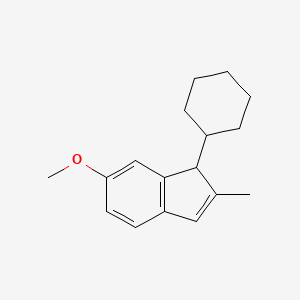
(Phenylethynyl)cyclooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Phenylethynyl)cyclooctane is a chemical compound characterized by a cyclooctane ring substituted with a phenylethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Phenylethynyl)cyclooctane typically involves the alkynylation of cyclooctane derivatives. One efficient method is the iron-catalyzed hydrogen atom transfer protocol, which allows for the assembly of acetylenic motifs into functional alkenes . This method involves the use of acetylenic sulfones and readily available alkenes, with excellent Markovnikov selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of transition metal-catalyzed reactions to construct the desired alkyne moieties. These methods are scalable and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (Phenylethynyl)cyclooctane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the alkyne group.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases for nucleophilic alkynylation, transition metal catalysts for coupling reactions, and oxidizing or reducing agents for redox reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
(Phenylethynyl)cyclooctane has several applications in scientific research, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of (Phenylethynyl)cyclooctane involves its interaction with molecular targets through its phenylethynyl group. The iron-catalyzed hydrogen atom transfer protocol provides insight into the catalytic cycle and radical-mediated processes that facilitate the formation of C(sp3)–C(sp) bonds
Comparaison Avec Des Composés Similaires
Phenylacetylene: Similar in structure but lacks the cyclooctane ring.
Cyclooctyne: Contains the cyclooctane ring but lacks the phenylethynyl group.
Phenylcyclooctane: Similar but without the alkyne functionality.
Uniqueness: (Phenylethynyl)cyclooctane is unique due to the combination of the cyclooctane ring and the phenylethynyl group, which imparts distinct chemical properties and reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and application .
Propriétés
Numéro CAS |
918638-79-6 |
|---|---|
Formule moléculaire |
C16H20 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
2-phenylethynylcyclooctane |
InChI |
InChI=1S/C16H20/c1-2-5-9-15(10-6-3-1)13-14-16-11-7-4-8-12-16/h4,7-8,11-12,15H,1-3,5-6,9-10H2 |
Clé InChI |
YFXJNFWYRXZMND-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CCC1)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)


![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)
![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)



![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)

